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Compound of Interest

Compound Name:

3-Chloro-2-

(difluoromethoxy)benzenesulfona

mide

CAS No.: 1805157-49-6

Cat. No.: B2413827

Get Quote

Executive Summary & Structural Significance
3-Chloro-2-(difluoromethoxy)benzenesulfonamide represents a specialized scaffold in

modern agrochemical and medicinal chemistry. It serves as a critical intermediate for

sulfonylurea herbicides and a pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase,

specific kinases).

Its value lies in the "Fluorine Effect": the difluoromethoxy group (

) acts as a lipophilic hydrogen bond donor, a unique property that distinguishes it from the
metabolically labile methoxy group (

) and the non-donating trifluoromethoxy group (

). Combined with the steric bulk of the ortho-chlorine, this molecule offers a rigidified
electrostatic profile essential for high-specificity binding pockets.
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The following data synthesizes experimental trends from structural analogs and calculated

consensus values, providing a baseline for formulation and derivatization.

Property Value / Range Technical Context

Molecular Formula
Core aromatic sulfonamide

structure.[1]

Molecular Weight
Fragment-like space; ideal for

lead optimization.

Predicted pKa

The electron-withdrawing Cl

and

groups increase acidity relative

to unsubstituted

benzenesulfonamide (

), facilitating salt formation at

physiological pH.

Predicted LogP

Moderate lipophilicity. The

adds lipophilicity without the

extreme hydrophobicity of

.

H-Bond Donors 2

Sulfonamide

+ weak donor potential of

.

H-Bond Acceptors 4
Sulfonyl oxygens (2) + Ether

oxygen + Fluorines.

Solubility
Low (Water) / High (Polar

Organics)

Soluble in DMSO, DMF,

Acetone. Sparingly soluble in

water unless ionized (pH > 9).
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The synthesis of this compound requires navigating the regioselectivity of the benzene ring.

The most robust "Self-Validating" protocol avoids direct chlorosulfonation of the ether, which

often yields mixtures. Instead, it prioritizes the installation of the sulfonamide before or during

the difluoromethylation of a phenolic precursor.

Retrosynthetic Logic
The primary challenge is the introduction of the

group. Traditional methods using chlorodifluoromethane (Freon-22) gas are operationally
difficult and environmentally restricted. The modern, authoritative standard utilizes Sodium
Chlorodifluoroacetate (SCDA) as a solid, bench-stable source of difluorocarbene.

Recommended Protocol: The "SCDA" Route
Precursor: 3-Chloro-2-hydroxybenzenesulfonamide.

Step-by-Step Methodology:

Setup: Charge a flame-dried flask with 3-chloro-2-hydroxybenzenesulfonamide (

) and

(

) in DMF (

).

Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA,

).

Carbene Generation: Heat the mixture to

.

Mechanism:[2][3][4][5] SCDA decarboxylates to release difluorocarbene (

). The phenoxide anion attacks the carbene, followed by protonation.
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Monitoring: Track via

. The product will show a characteristic doublet around

(

).

Workup: Dilute with water, extract with EtOAc. The sulfonamide is stable, but avoid high pH

during extraction to prevent salt formation in the aqueous layer.

Synthetic Workflow Diagram

3-Chloro-2-hydroxy-
benzenesulfonamide

Intermediate:
[:CF2] Carbene

Generation

 K2CO3, DMF
 Deprotonation

Reagent:
Na-Chlorodifluoroacetate

(SCDA)

 Heat (95°C)
 Decarboxylation

Target:
3-Chloro-2-(difluoromethoxy)-

benzenesulfonamide

 O-Difluoromethylation
 Protonation

Click to download full resolution via product page

Figure 1: Convergent synthesis utilizing Sodium Chlorodifluoroacetate for safe, solid-state

difluorocarbene transfer.

Reactivity & Functionalization
Understanding the electronic push-pull of this molecule is vital for derivatization.

The Sulfonamide Nitrogen ( )[6]
Nucleophilicity: The nitrogen is a poor nucleophile due to the electron-withdrawing sulfonyl

group. To couple it (e.g., making sulfonylureas), it must be deprotonated (using DBU or

carbonates) to generate the sulfonamidate anion.

Acylation: Reacts with isocyanates to form sulfonylureas (common in herbicides).
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Protection: Can be protected with a Boc group if N-alkylation is required elsewhere, though

the steric bulk of the ortho-substituents makes this slow.

Stability of the Group
Acid Stability: Generally stable to mineral acids (HCl,

) at ambient temperature.

Base Stability: Stable to weak bases. However, strong alkoxides in protic solvents at high

heat can sometimes trigger elimination of the difluoromethyl group, reverting to the phenol.

Metabolic Stability: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359=""

class="inline ng-star-inserted">

bond strength renders this group resistant to Cytochrome P450 oxidative O-dealkylation, a
major advantage over the methoxy analog.[6]

Bioisosteric & Pharmacological Implications
The 3-Chloro-2-(difluoromethoxy) motif is a "Privileged Substructure" because it simultaneously

addresses three drug design problems:

Conformational Lock: The Chlorine atom at position 3 creates a steric clash with the

sulfonamide oxygens or the position 4 substituents, forcing the aromatic ring into a preferred

torsion angle relative to the binding pocket.

Lipophilic H-Bond Donor: The

hydrogen is acidic enough to act as a weak hydrogen bond donor. This allows it to interact
with backbone carbonyls in proteins, a trait

lacks.

Electronic Modulation: The combined electron-withdrawing nature of Cl and

lowers the electron density of the aromatic ring, reducing the risk of metabolic oxidation on
the ring itself.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.mdpi.com/1420-3049/30/14/3009
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2413827?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure-Activity Relationship (SAR) Logic

3-Chloro-2-(difluoromethoxy)-
benzenesulfonamide

Sulfonamide Group:
Zinc Binding (Carbonic Anhydrase)

Or Isocyanate Coupling

-OCHF2 Group:
Lipophilic H-Bond Donor

Metabolic Shield (vs -OCH3)

3-Chloro Substituent:
Steric Anchor

Prevents Ring Oxidation
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Figure 2: Pharmacophore dissection highlighting the functional role of each substituent.[7]

Handling & Safety
Hazard Identification: As a sulfonamide, assume potential for allergic sensitization (sulfa-

allergy cross-reactivity).

Reactivity Hazards: The synthesis involves difluorocarbene precursors; while SCDA is safer

than gas, the reaction generates

and requires venting.

Storage: Hygroscopic. Store in a desiccator. The sulfonamide protons can exchange with

deuterium in protic deuterated solvents (

), complicating NMR integration; use

for characterization.

References
Difluoromethylation Protocol: Hu, J., et al. (2011). "Sodium Chlorodifluoroacetate: A Practical

Reagent for Difluoromethylation." Journal of Organic Chemistry.

Fluorine in Med Chem: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the

Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b2413827/docs?utm_src=pdf-body-img#technical-monograph-3-chloro-2-difluoromethoxy-benzenesulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/3-_2-_difluoromethoxy_phenyl_benzenesulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2413827?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Properties: Hansch, C., et al. (1991). "A Survey of Hammett Substituent

Constants and Resonance and Field Parameters." Chemical Reviews.

Metabolic Stability: Eyer, P., et al. (2018). "The Role of the Difluoromethoxy Group in Drug

Design." ChemMedChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b2413827?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC12826311/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12826311/
https://pdf.benchchem.com/1331/The_Difluoromethoxy_Group_A_Strategic_Tool_in_Modern_Medicinal_Chemistry.pdf
http://orgsyn.org/Content/pdfs/procedures/v101p0164.pdf
http://orgsyn.org/demo.aspx?prep=v101p0164
http://www.sioc.cas.cn/hjbktz/lwfb/202109/P020210923566663382084.pdf
https://www.mdpi.com/1420-3049/30/14/3009
https://pubchem.ncbi.nlm.nih.gov/compound/3-_2-_difluoromethoxy_phenyl_benzenesulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/3-_2-_difluoromethoxy_phenyl_benzenesulfonamide
https://www.benchchem.com/product/b2413827/docs#technical-monograph-3-chloro-2-difluoromethoxy-benzenesulfonamide
https://www.benchchem.com/product/b2413827/docs#technical-monograph-3-chloro-2-difluoromethoxy-benzenesulfonamide
https://www.benchchem.com/product/b2413827/docs#technical-monograph-3-chloro-2-difluoromethoxy-benzenesulfonamide
https://www.benchchem.com/product/b2413827/docs#technical-monograph-3-chloro-2-difluoromethoxy-benzenesulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2413827?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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